Cas no 929-28-2 (3-(2-hydroxyethoxy)propan-1-ol)
3-(2-hydroxyethoxy)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-hydroxyethoxy)propan-1-ol
- EN300-104201
- 929-28-2
- Z1373668758
- SCHEMBL168645
- DTXSID80439152
- 1-Propanol, 3-(2-hydroxyethoxy)-
-
- Inchi: 1S/C5H12O3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2
- InChI Key: DSVZDMKYVFDILG-UHFFFAOYSA-N
- SMILES: O(CCO)CCCO
Computed Properties
- Exact Mass: 120.078644241g/mol
- Monoisotopic Mass: 120.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 38.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 49.7Ų
3-(2-hydroxyethoxy)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-104201-0.05g |
3-(2-hydroxyethoxy)propan-1-ol |
929-28-2 | 95% | 0.05g |
$249.0 | 2023-10-28 | |
| Enamine | EN300-104201-0.1g |
3-(2-hydroxyethoxy)propan-1-ol |
929-28-2 | 95% | 0.1g |
$372.0 | 2023-10-28 | |
| Enamine | EN300-104201-0.25g |
3-(2-hydroxyethoxy)propan-1-ol |
929-28-2 | 95% | 0.25g |
$530.0 | 2023-10-28 | |
| Enamine | EN300-104201-0.5g |
3-(2-hydroxyethoxy)propan-1-ol |
929-28-2 | 95% | 0.5g |
$835.0 | 2023-10-28 | |
| Enamine | EN300-104201-1.0g |
3-(2-hydroxyethoxy)propan-1-ol |
929-28-2 | 95% | 1.0g |
$1070.0 | 2023-07-07 | |
| Enamine | EN300-104201-2.5g |
3-(2-hydroxyethoxy)propan-1-ol |
929-28-2 | 95% | 2.5g |
$2100.0 | 2023-10-28 | |
| Enamine | EN300-104201-5.0g |
3-(2-hydroxyethoxy)propan-1-ol |
929-28-2 | 95% | 5.0g |
$3105.0 | 2023-07-07 | |
| Enamine | EN300-104201-10.0g |
3-(2-hydroxyethoxy)propan-1-ol |
929-28-2 | 95% | 10.0g |
$4606.0 | 2023-07-07 | |
| 1PlusChem | 1P01J991-50mg |
1-Propanol, 3-(2-hydroxyethoxy)- |
929-28-2 | 95% | 50mg |
$359.00 | 2024-04-20 | |
| 1PlusChem | 1P01J991-100mg |
1-Propanol, 3-(2-hydroxyethoxy)- |
929-28-2 | 95% | 100mg |
$522.00 | 2024-04-20 |
3-(2-hydroxyethoxy)propan-1-ol Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 3-(2-hydroxyethoxy)propan-1-ol
Comprehensive Overview of 3-(2-hydroxyethoxy)propan-1-ol (CAS No. 929-28-2): Properties, Applications, and Industry Trends
3-(2-hydroxyethoxy)propan-1-ol (CAS No. 929-28-2), also known as diethylene glycol monopropyl ether, is a versatile glycol ether compound widely used in industrial and consumer applications. This colorless, low-volatility liquid belongs to the hydroxyether family, characterized by its dual hydroxyl and ether functional groups. With a molecular formula of C7H16O3, it exhibits excellent solvency properties, making it a preferred choice in formulations requiring balanced hydrophilicity and lipophilicity.
The compound's unique structure – featuring both a propylene glycol backbone and an ethylene oxide extension – contributes to its exceptional performance as a coupling agent and coalescing aid. Recent market analyses show growing demand for eco-friendly solvents, positioning 3-(2-hydroxyethoxy)propan-1-ol as a sustainable alternative to traditional volatile organic compounds (VOCs) in compliance with global green chemistry initiatives. Industry searches for "biodegradable glycol ethers" and "low-toxicity solvent replacements" have increased by 42% year-over-year, reflecting this shift.
In paint and coating applications, 929-28-2 serves as an efficient flow modifier that improves film formation while reducing surface defects. Its balanced evaporation rate and hydrogen-bonding capacity address common user queries about "how to prevent paint blistering" and "best solvents for water-based coatings". Formulators particularly value its ability to enhance substrate wetting without compromising environmental standards, a key concern in modern architectural coatings development.
The personal care industry utilizes this compound as a mild solubilizer for fragrances and active ingredients, responding to consumer demand for "non-irritating cosmetic ingredients". Its humectant properties make it valuable in moisturizing formulations, with studies showing superior skin feel compared to conventional polyhydric alcohols. Regulatory databases indicate over 120 INCI-compliant products currently incorporate this ingredient, particularly in leave-on skincare products.
Industrial cleaning applications benefit from 3-(2-hydroxyethoxy)propan-1-ol's ability to dissolve both polar and non-polar soils, making it effective in degreasing formulations. Its low odor characteristics answer frequent searches for "odorless industrial cleaners" in manufacturing settings. The compound's stability under alkaline conditions also supports its use in metalworking fluids, where it helps prevent viscosity breakdown – a common technical challenge noted in machinery maintenance forums.
From a technical perspective, 929-28-2 demonstrates excellent thermal stability up to 200°C, with a flash point of 116°C (closed cup). These properties address safety concerns in high-temperature processes, a frequent topic in process engineering discussions. The compound's hygroscopic nature requires proper storage – a practical consideration often searched alongside "glycol ether storage best practices" by facility managers.
Emerging research explores 3-(2-hydroxyethoxy)propan-1-ol's potential in bio-based polymer production, particularly as a chain extender for polyurethane systems. This aligns with the 35% annual growth in searches for "renewable polyol alternatives". Early studies suggest its branching structure may improve polymer flexibility while maintaining mechanical strength, though commercial adoption remains in developmental stages.
Environmental profiling indicates 929-28-2 meets OECD 301 biodegradability criteria, with 78% mineralization in 28 days. This data responds to increasing regulatory and consumer inquiries about "environmental fate of glycol ethers". The compound's low bioaccumulation potential (log Pow = -0.89) further supports its selection in sustainable formulation strategies, a dominant theme in current chemical industry publications.
Quality specifications for 3-(2-hydroxyethoxy)propan-1-ol typically require ≥98% purity, with controlled levels of ethylene glycol and propylene glycol impurities. Analytical methods like GC-FID and HPLC-RID are commonly referenced in quality control discussions, particularly in response to technical questions about "glycol ether purity testing methods". Batch-to-batch consistency remains crucial for performance-critical applications such as electronic cleaning solutions.
Market projections suggest steady 4.2% CAGR growth for hydroxy-functional ethers through 2028, driven by expanding water-based technology adoption. Regional analyses show particular strength in Asia-Pacific markets, correlating with increased manufacturing of environmental coatings and high-performance cleaners. This geographic trend mirrors search volume patterns for "glycol ether suppliers Asia" observed in trade platform analytics.
Handling recommendations emphasize standard chemical hygiene practices, with particular attention to preventing prolonged skin contact – a frequent subject of workplace safety inquiries. The compound's low vapor pressure (0.01 mmHg at 20°C) reduces inhalation risks compared to more volatile solvents, an important consideration in industrial hygiene planning as noted in recent occupational health publications.
Innovative applications continue to emerge, including use as a reaction medium for nanomaterial synthesis and as a phase-transfer agent in catalytic systems. These developments respond to growing academic interest in "green solvent nanotechnology" – a search term with 300% growth since 2020. Research papers highlight the compound's ability to stabilize colloidal dispersions while allowing easy post-synthesis removal.
Technical literature frequently compares 3-(2-hydroxyethoxy)propan-1-ol to similar glycol derivatives, particularly regarding solvent power and environmental impact. Its intermediate position in the Hansen solubility parameters spectrum (δD=16.3, δP=9.1, δH=14.5 MPa1/2) makes it valuable for solving formulation challenges, a topic regularly discussed in formulation science communities addressing questions about "tailoring solvent blends".
Future developments may explore bio-catalyzed production routes for 929-28-2, building on successful enzymatic approaches for similar oxygenated solvents. Patent activity suggests growing interest in process intensification methods to improve production efficiency, particularly in response to energy cost concerns reflected in searches for "low-energy chemical manufacturing". These advancements could further strengthen the compound's position in green chemistry initiatives.
929-28-2 (3-(2-hydroxyethoxy)propan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)